molecular formula C12H10O3 B3032776 6-Benzyl-4-hydroxy-2H-pyran-2-one CAS No. 50607-34-6

6-Benzyl-4-hydroxy-2H-pyran-2-one

Cat. No.: B3032776
CAS No.: 50607-34-6
M. Wt: 202.21
InChI Key: LODZRQMPPSEWGP-UHFFFAOYSA-N
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Description

6-Benzyl-4-hydroxy-2H-pyran-2-one is a derivative of 4-Hydroxy-2-pyrones, which are widespread in nature and possess versatile bioactivity. This compound has a molecular formula of C12H10O3 and a molecular weight of 202.21. It is known for its significant applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

6-Benzyl-4-hydroxy-2H-pyran-2-one has several notable applications in scientific research:

    Plant Growth Inhibitory Activity: Certain derivatives exhibit significant plant growth inhibitory activity against species like Italian ryegrass.

    Antimicrobial Properties: Some derivatives have demonstrated antimicrobial properties, particularly against gram-positive bacteria.

    Green Chemistry Applications: The compound is used in environmentally friendly synthesis methods, aligning with sustainable chemistry practices.

    HIV-1 Protease Inhibition: Derivatives of this compound have shown effectiveness as low micromolar inhibitors of HIV-1 protease.

Future Directions

The future directions for the study of 6-Benzyl-4-hydroxy-2H-pyran-2-one could involve further exploration of its synthesis methods, understanding its mechanism of action, and studying its potential applications in various fields. The compound’s potential as a biorenewable molecule for a sustainable transition from biomass feedstock to valuable chemical products could also be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Benzyl-4-hydroxy-2H-pyran-2-one can be synthesized through various synthetic pathways. One efficient method involves a multi-component approach, which is significant for creating complex chemical structures. Another method includes a stereoselective synthesis involving olefin cross-metathesis and other steps. Additionally, the synthesis of novel derivatives using environmentally friendly methods, such as nano-silica sulfuric acid as a catalyst, has been reported.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis often involves standard organic synthesis techniques that can be scaled up for industrial purposes. These methods typically focus on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-4-hydroxy-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using appropriate reagents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Comparison with Similar Compounds

    4-Hydroxy-6-methyl-2H-pyran-2-one: This compound shares a similar pyran-2-one structure but differs in its substituents.

    5,6-Dihydro-2H-pyran-2-one: Another related compound with a similar core structure but different functional groups.

Uniqueness: 6-Benzyl-4-hydroxy-2H-pyran-2-one is unique due to its specific benzyl and hydroxy substituents, which confer distinct bioactivity and chemical reactivity compared to its analogs. This uniqueness makes it valuable for targeted applications in various fields of research.

Properties

IUPAC Name

6-benzyl-4-hydroxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-10-7-11(15-12(14)8-10)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODZRQMPPSEWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715845
Record name 6-Benzyl-4-hydroxy-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50607-34-6
Record name 6-Benzyl-4-hydroxy-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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